
1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol is an organic compound with the molecular formula C15H21NO. It is a piperidine derivative, characterized by a piperidine ring substituted with a phenylbutenyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol typically involves the reaction of 4-phenylbut-3-en-1-yl bromide with piperidin-4-ol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The double bond in the phenylbutenyl group can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 1-(4-Phenylbut-3-en-1-yl)piperidin-4-one.
Reduction: 1-(4-Phenylbutyl)piperidin-4-ol.
Substitution: Various substituted piperidin-4-ol derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol is not well-defined. as a piperidine derivative, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The hydroxyl group and the phenylbutenyl moiety may contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-buten-1-ol: An aromatic alcohol with similar structural features but lacks the piperidine ring.
Piperidin-4-ol: A simpler piperidine derivative without the phenylbutenyl group.
1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine: A more complex piperidine derivative with additional substituents.
Uniqueness
1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol is unique due to the presence of both a phenylbutenyl group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
1353990-97-2 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-(4-phenylbut-3-enyl)piperidin-4-ol |
InChI |
InChI=1S/C15H21NO/c17-15-9-12-16(13-10-15)11-5-4-8-14-6-2-1-3-7-14/h1-4,6-8,15,17H,5,9-13H2 |
InChI Key |
FXELTALWMJOIJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


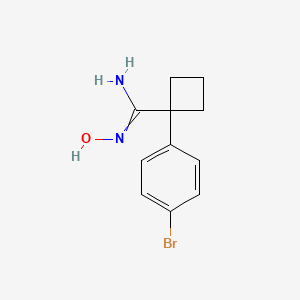

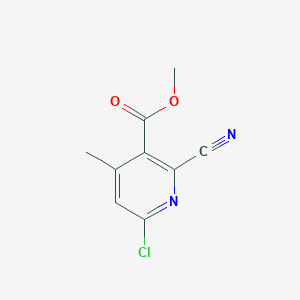
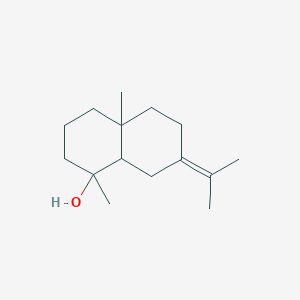
![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)
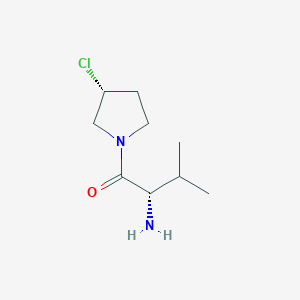

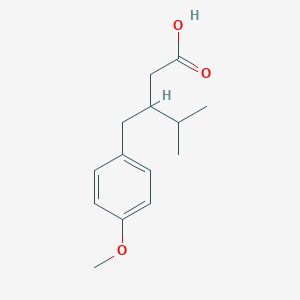
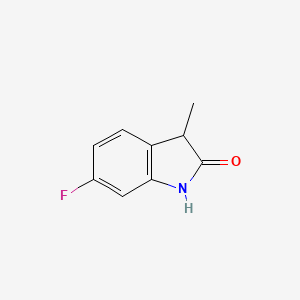
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)
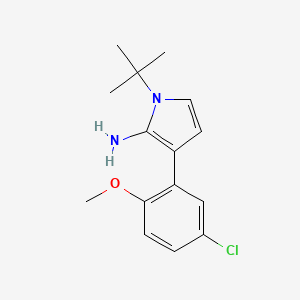
![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)
